molecular formula C13H14O4 B1404057 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid CAS No. 1597781-21-9

4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid

Cat. No.: B1404057
CAS No.: 1597781-21-9
M. Wt: 234.25 g/mol
InChI Key: CMNDWLHGOLOEAA-UHFFFAOYSA-N
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Description

“4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid” is a chemical compound with the CAS Number: 1597781-21-9 and a molecular weight of 234.25 .


Synthesis Analysis

The synthesis of similar compounds, such as 4-oxo-2-butenoic acids, has been achieved through microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . The reaction conditions provide the desired products in moderate to excellent yields for a wide range of substrates .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H14O4 . The InChI Code is 1S/C13H14O4/c1-2-8-17-13(16)11(9-12(14)15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15) .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 313.5±22.0 °C at 760 mmHg, and a flash point of 131.7±15.8 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .

Scientific Research Applications

Sorption and Environmental Fate of Phenoxy Herbicides

Studies have investigated the sorption of phenoxy herbicides to soil, organic matter, and minerals, revealing insights into their environmental fate. The research highlights the significance of soil parameters like pH, organic carbon content, and iron oxides as relevant sorbents for these compounds. Such studies are crucial for understanding the environmental behavior of herbicides and potentially related compounds (Werner, Garratt, & Pigott, 2012).

Environmental Impact of Oxo-Process Chemicals

Research on the environmental fate and aquatic effects of oxo-process chemicals, including C4 and C8 compounds, emphasizes their biodegradability and low aquatic toxicity. This research is important for assessing the environmental safety of industrial chemicals and their breakdown products (Staples, 2001).

Anticancer and Anti-inflammatory Agents

Investigations into specific compounds like 4′-Geranyloxyferulic acid showcase potential anti-cancer and anti-inflammatory properties. Such studies contribute to the development of novel therapeutic agents derived from natural sources, emphasizing the importance of chemical derivatives in medicinal research (Epifano, Fiorito, Taddeo, & Genovese, 2015).

Degradation of Pharmaceuticals by Advanced Oxidation Processes

Research on the degradation of pharmaceuticals, such as acetaminophen, through advanced oxidation processes (AOPs) highlights the generation of various by-products and their biotoxicity. This area of study is vital for improving water treatment technologies and minimizing environmental impact (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Properties of Phenolic Compounds

Reviews of the pharmacological properties of specific phenolic compounds, such as fenbufen and its metabolites, elucidate their mechanisms of action, including effects on platelets and potential anti-thrombotic applications (Kohler, Tolman, Wooding, & Ellenbogen, 1980). This research informs the development of drugs with anti-inflammatory and analgesic properties.

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Future Directions

The synthesis of similar compounds, such as 4-oxo-2-butenoic acids, has been developed to provide the desired products in moderate to excellent yields for a wide range of substrates . This suggests potential for further exploration and development in the synthesis of related compounds.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid may also interact with a variety of biological targets.

Mode of Action

Compounds with similar structures have been found to allow for uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets in a similar manner, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a broad range of biochemical pathways.

Result of Action

Given its potential for uv light-induced covalent modification of biological targets , it may lead to changes in the function or activity of these targets, potentially resulting in a variety of biological effects.

Biochemical Analysis

Biochemical Properties

4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the metabolism of arachidonic acid. The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the production of prostaglandins and leukotrienes, which are important mediators of inflammation . Additionally, this compound can bind to various proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and can influence several cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX and LOX enzymes, this compound can reduce the production of inflammatory mediators, leading to decreased inflammation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, particularly COX and LOX, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in the production of pro-inflammatory mediators. Furthermore, this compound can interact with nuclear receptors and transcription factors, leading to changes in gene expression that affect cellular processes such as apoptosis and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to effectively inhibit inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound becomes harmful. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of fatty acids and eicosanoids. This compound interacts with enzymes such as COX and LOX, which are key players in the arachidonic acid cascade . By inhibiting these enzymes, this compound can alter the levels of various metabolites, including prostaglandins and leukotrienes, thereby affecting metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, specific transporters in cell membranes can mediate the uptake and efflux of this compound, affecting its localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The specific localization can affect its activity and function, as it may interact with different biomolecules in each compartment, leading to distinct cellular effects.

Properties

IUPAC Name

4-oxo-3-phenyl-4-prop-2-enoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-8-17-13(16)11(9-12(14)15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNDWLHGOLOEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.